molecular formula C5H10 B165623 3-Methyl-1-butene CAS No. 563-45-1

3-Methyl-1-butene

Cat. No. B165623
CAS RN: 563-45-1
M. Wt: 70.13 g/mol
InChI Key: YHQXBTXEYZIYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-butene is a colorless volatile liquid with a disagreeable odor . It has a molecular formula of C5H10 and an average mass of 70.133 Da .


Synthesis Analysis

The gas-phase reaction of the OH radical with 3-methyl-1-butene in the presence of NO has been investigated . Polymerization of 3-methyl-1-butene in the presence of a homogeneous metallocene catalyst (co-catalyst methylalumoxane) has also been studied .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1-butene can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3-Methyl-1-butene can react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .


Physical And Chemical Properties Analysis

3-Methyl-1-butene is highly flammable and insoluble in water . It has a molecular weight of 70.13 .

Scientific Research Applications

Polymerization

  • Scientific Field: Polymer Science
  • Summary of Application: 3-Methyl-1-butene is used in the polymerization process .
  • Methods of Application: The polymerization of 3-Methyl-1-butene is carried out in the presence of a homogeneous metallocene catalyst with methylalumoxane as a co-catalyst .

Synthesis of (−)-Linderol A

  • Scientific Field: Organic Chemistry
  • Summary of Application: 3-Methyl-1-butene has been used in the asymmetric total synthesis of (−)-Linderol A , a potent inhibitor of melanin biosynthesis in cultured B-16 melanoma cells .
  • Results or Outcomes: The successful synthesis of (−)-Linderol A would provide a source of this bioactive compound for further study .

Carbocation Rearrangements

  • Scientific Field: Organic Chemistry
  • Summary of Application: 3-Methyl-1-butene can undergo carbocation rearrangements . These rearrangements are extremely common in organic chemistry reactions and are defined as the movement of a carbocation from an unstable state to a more stable state through the use of various structural reorganizational “shifts” within the molecule .
  • Results or Outcomes: The successful rearrangement of 3-Methyl-1-butene would provide a source of this bioactive compound for further study .

Synthesis of Functionalized Cycloheptadienes

  • Scientific Field: Organic Chemistry
  • Summary of Application: 3-Methyl-1-butene can be used as a reactant in the ruthenium-catalyzed synthesis of functionalized cycloheptadienes .
  • Results or Outcomes: The successful synthesis of functionalized cycloheptadienes would provide a source of this bioactive compound for further study .

Use in Cleaning Products

  • Scientific Field: Industrial Chemistry
  • Summary of Application: 3-Methyl-1-butene is used in the formulation of cleaning products .
  • Results or Outcomes: The successful formulation of cleaning products using 3-Methyl-1-butene would provide a source of effective cleaning agents for various applications .

Synthesis of (+)-Frondosin A, (−)-Citrinadin A, (+)-Citrinadin B and Coraxeniolide A

  • Scientific Field: Organic Chemistry
  • Summary of Application: 3-Methyl-1-butene can be used as a precursor in the total syntheses of (+)-frondosin A, (−)-citrinadin A, (+)-citrinadin B and coraxeniolide A .
  • Results or Outcomes: The successful synthesis of these compounds would provide a source of these bioactive compounds for further study .

Use in Cosmetics

  • Scientific Field: Industrial Chemistry
  • Summary of Application: 3-Methyl-1-butene is used in the formulation of cosmetics .
  • Results or Outcomes: The successful formulation of cosmetics using 3-Methyl-1-butene would provide a source of effective cosmetic products for various applications .

Safety And Hazards

3-Methyl-1-butene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

A unique type of 3-methyl-1-butene (3M1B) co-monomer was chosen to introduce branched co-units into the polybutene-1 main chain . The stretching-induced II–I phase transition was suppressed by increasing 3M1B co-units of copolymers .

properties

IUPAC Name

3-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10/c1-4-5(2)3/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQXBTXEYZIYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10
Record name 3-METHYL-1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3904
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25085-05-6
Record name Poly(3-methyl-1-butene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25085-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7060336
Record name 3-Methyl-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals., Gas or Vapor; Liquid, Colorless, extremely volatile liquid or gas; [Hawley] Gaseous above 20 deg C; [CHEMINFO]
Record name 3-METHYL-1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3904
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Butene, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-1-butene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3235
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

20.1 °C
Record name 3-METHYL-1-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

less than 20 °F (NFPA, 2010), -57 °C, BELOW 20 °F (BELOW -7 °C) (CLOSED CUP)
Record name 3-METHYL-1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3904
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Methyl-1-butene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3235
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-METHYL-1-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in benzene; miscible in ethanol and ethyl ether, In water, 130 mg/l @ 25 °C.
Record name 3-METHYL-1-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.6213 @ 25 °C/4 °C
Record name 3-METHYL-1-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

903 mm Hg @ 25 °C
Record name 3-METHYL-1-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

3-Methyl-1-butene

Color/Form

... gas

CAS RN

563-45-1
Record name 3-METHYL-1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3904
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Methyl-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=563-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butene, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbut-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYL-1-BUTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I08ZWX8BKL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-METHYL-1-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-168.5 °C
Record name 3-METHYL-1-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

The oxidation of 3-methyl-1-butene was carried out in a 300 cc titanium Autoclave Engineers magnedrive stirred tank reactor. The reactor was charged with 50 mL water, 50 g (68 mL) decane, 0.01 mol palladium chloride, 0.025 mol heteropolyacid, 0.004 mol cetyltrimethylammonium bromide, and 0.29 mol 3-methyl-1-butene. Reaction was carried out for 2 hours, at 120° C. and 150 psig oxygen pressure according to the general procedure set forth above. A 22.1 mol % conversion of 3-methyl-1-butene was obtained with 37.1% selectivity to methyl isopropyl ketone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.29 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.004 mol
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
catalyst
Reaction Step Five
Quantity
68 mL
Type
reactant
Reaction Step Six
Quantity
0.01 mol
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The crystalline material of this invention can be used to catalyze a wide variety of chemical conversion processes including many of present commercial/industrial importance. Specific examples of chemical conversion processes which are effectively catalyzed by the crystalline material of this invention, by itself or in combination with one or more other catalytically active substances including other crystalline catalysts, include the following: cracking hydrocarbons with reaction conditions including a temperature of from about 300° C. to about 700° C., a pressure of from about 0.1 atmosphere (bar) to about 30 atmospheres and a weight hourly space velocity of from about 0.1 to about 20; dehydrogenating hydrocarbon compounds with reaction conditions including a temperature of from about 300° C. to about 700° C., a pressure of from about 0.1 atmosphere to about 10 atmospheres and a weight hourly space velocity of from about 0.1 to about 20: converting paraffins to aromatics with reaction conditions including a temperature of from about 100° C. to about 700° C., a pressure of from about 0.1 atmosphere to about 60 atmospheres, a weight hourly space velocity of from about 0.5 to about 400 and a hydrogen/hydrocarbon mole ratio of from about 0 to about 20; converting olefins to aromatics, e.g., benzene, toluene and xylenes, with reaction conditions including a temperature of from about 100° C. to about 700° C., a pressure of from about 0.1 atmosphere to about 60 atmospheres, a weight hourly space velocity of from about 0.5 to about 400 and a hydrogen/hydrocarbon mole ratio of from about 0 to about 20; converting alcohols, e.g., methanol, or ethers, e.g., dimethylether, or mixtures thereof to hydrocarbons including aromatics with reaction conditions including a temperature of from about 300° C. to about 550° C., more preferably from about 370° C. to about 500° C., a pressure of from about 0.01 psi to about 2000 psi, more preferably from about 0.1 psi to about 500 psi, and a liquid hourly space velocity of from about 0.5 to about 100; isomerizing xylene feedstock components with reaction conditions including a temperature of from about 230° C. to about 510° C., a pressure of from about 3 atmospheres to about 35 atmospheres, a weight hourly space velocity of from about 0.1 to about 200 and a hydrogen/hydrocarbon mole ratio of from about 0 to about 100; disproportionating toluene with reaction conditions including a temperature of from about 200° C. to about 760° C., a pressure of from about atmospheric to about 60 atmospheres and a weight hourly space velocity of from about 0.08 to about 20 ; alkylating isoalkanes, e.g., isobutane, with olefins, e.g., 2-butene, with reaction conditions including a temperature of from about -25° C. to about 400° C., e.g., from about 75° C. to about 200° C., a pressure of from below atmospheric to about 5000 psig, e.g., from about atmospheric to about 1000 psig, a weight hourly space velocity based on olefin of from about 0.01 to about 100, e.g., from about 0.1 to about 20, and a mole ratio of total isoalkane to total olefin of from about 1:2 to about 100:1, e.g., from about 3:1 to about 30:1; alkylating aromatic hydrocarbons, e.g., benzene and alkylbenzenes, in the presence of an alkylating agent, e.g., olefins, formaldehyde, alkyl halides and alcohols, with reaction conditions including a temperature of from about 340° C. to about 500° C., a pressure of from about atmospheric to about 200 atmospheres, a weight hourly space velocity of from about 2 to about 2000 and an aromatic hydrocarbon/alkylating agent mole ratio of from about 1/1 to about 20/1; transalkylating aromatic hydrocarbons in the presence of polyalkylaromatic hydrocarbons with reaction conditions including a temperature of from about 340° C. to about 500° C., a pressure of from about atmospheric to about 200 atmospheres, a weight hourly space velocity of from about 1 to about 1000 and an aromatic hydrocarbon/polyalkylaromatic hydrocarbon mole ratio of from about 1/1 to about 16/1; reacting olefins, e.g., isobutene or isopentene, with alcohols, e.g., methanol, to produce ethers with reaction conditions including a temperature of from about 20° C. to about 200° C., a total system pressure of from about 1 to about 200 atmospheres, an alcohol to olefin mole ratio of from about 0.1 to about 5 and a weight hourly space velocity of from 0.1 to about 200; converting light olefins, e.g., having 2 to 7 carbon atoms, to alcohol(s), ether(s) or mixtures thereof by reacting said light olefins with water under reaction conditions including a temperature from about 50° C. to about 300° C., a total pressure of at least about 5 atmospheres: and a mole ratio of water to total olefin of from about 0.1 to about 30; and transferring hydrogen from paraffins to olefins with reaction conditions including a temperature from about -25° C. to about 400° C., e.g., from about 75° C. to about 200° C., a pressure from below atmospheric to about 5000 psig, e.g., from about atmospheric to about 1000 psig, a mole ratio of total paraffin to total olefin of from about 1:2 to about 500:1, e.g., from about 5:1 to about 100:1; and a weight hourly space velocity based on olefin of from about 0.01 to about 100, e.g., from about 0.05 to about 5.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hydrogen hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
isoalkanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
isoalkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aromatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alkylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alkyl halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
aromatic hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
aromatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
aromatic hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
paraffins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
hydrogen hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 17
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 17
[Compound]
Name
hydrogen hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1-butene
Reactant of Route 2
3-Methyl-1-butene
Reactant of Route 3
3-Methyl-1-butene
Reactant of Route 4
3-Methyl-1-butene
Reactant of Route 5
Reactant of Route 5
3-Methyl-1-butene
Reactant of Route 6
3-Methyl-1-butene

Citations

For This Compound
3,480
Citations
J Power, KP Somers, SS Nagaraja… - The Journal of …, 2020 - ACS Publications
This paper presents a comprehensive potential energy surface (PES) for hydrogen atom addition to and abstraction from 2-methyl-1-butene, 2-methyl-2-butene, and 3-methyl-1-butene …
Number of citations: 14 pubs.acs.org
R Atkinson, EC Tuazon… - International journal of …, 1998 - Wiley Online Library
… all of the reacted 3-methyl-1-butene. Analysis of the potential reaction pathways involved shows that H-atom abstraction from the allylic C9H bond in 3-methyl-1-butene is a minor …
Number of citations: 36 onlinelibrary.wiley.com
AB Trenwith - Transactions of the Faraday Society, 1970 - pubs.rsc.org
… OF 3-METHYL-1 -BUTENE The formation of methane from 3-methyl-1-butene was studied at six temperatures between 685 and 740 K and initial pressures of 3-methyl-1-butene …
Number of citations: 48 pubs.rsc.org
Y Pocker, KD Stevens - Journal of the American Chemical Society, 1969 - ACS Publications
… Nitromethane solutions 0.1 M in 3-methyl-1-butene and 0.05 … hydrogen chloride with 3-methyl-1-butene was carried out in … addition of the acid to 3-methyl1-butene. This study showed …
Number of citations: 38 pubs.acs.org
R Atkinson, RA Perry, JN Pitts Jr - The Journal of Chemical Physics, 1977 - pubs.aip.org
… obtained were k (allene) =5.59×10 −12 e (305±300)/RT cm 3 molecule −1 sec −1 , k (1,3‐butadiene) =1.45×10 −11 e (930±300)/RT cm 3 molecule −1 sec −1 , k (3‐methyl‐1‐butene) =…
Number of citations: 72 pubs.aip.org
CM Grégoire, CK Westbrook, SA Alturaifi… - … Journal of Chemical …, 2021 - Wiley Online Library
… This study focuses on two C 5 alkene isomers: 1-pentene and 3-methyl-1-butene (denoted C 5 H 10 -1 and 3M1B, respectively). Figure 1 illustrates the chemical structures of these two …
Number of citations: 7 onlinelibrary.wiley.com
A Borriello, V Busico, R Cipullo… - Macromolecular …, 1996 - Wiley Online Library
… 13C NMR spectra of poly(3-methyl-1-butene) samples obtained in the presence of the catalyst systems rac-ethylenebis(1-indenyl)ZrCl,/MAO (a; run no. 4 of Tab. 1) and (Me)(Ph)C(Cp)(…
Number of citations: 22 onlinelibrary.wiley.com
S Derlin, W Kaminsky - Macromolecules, 2007 - ACS Publications
… MAO were used to synthesize copolymers of 3-methyl-1-butene (3MB1) with ethylene and … used in this work for the copolymerization of ethylene or propylene with 3-methyl-1-butene. …
Number of citations: 17 pubs.acs.org
I Pettersson, K Gundertofte - Journal of computational chemistry, 1991 - Wiley Online Library
… in 3-methyl-1-butene is not in agreement with experimental data. In order to reparametrize the C,,y2-C,2-C,3-Csp3 torsional angle, 3-methyl-1-butene … for both 3-methyl-1-butene and 1-…
Number of citations: 10 onlinelibrary.wiley.com
A Priola, G Gozzelino, F Ferrero - Polymer Bulletin, 1985 - Springer
The oligomerization of 3-methyl-1-butene was carried out in the presen ce, as catalysts, of BF 3 complexes with different protonic donors (CH 3 OH, H 2 O, CH 3 CH 2 COOH, H 3 PO 4 ) …
Number of citations: 11 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.